3',3',7',7'-tetramethyl-3',4',7',8'-tetrahydrospiro[indole-3,9'-xanthene]-1',2,5'(1H,2'H,6'H)-trione
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Overview
Description
3’,3’,7’,7’-tetramethyl-3’,4’,7’,8’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,5’(1H,2’H,6’H)-trione is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple methyl groups and a spiro linkage between an indole and a xanthene moiety. The presence of these functional groups and the spiro linkage gives the compound distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3’,3’,7’,7’-tetramethyl-3’,4’,7’,8’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,5’(1H,2’H,6’H)-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a xanthene derivative under acidic conditions. The reaction conditions often require a catalyst, such as p-toluenesulfonic acid, and the reaction is carried out in a solvent like toluene at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3’,3’,7’,7’-tetramethyl-3’,4’,7’,8’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,5’(1H,2’H,6’H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2-position, using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’,3’,7’,7’-tetramethyl-3’,4’,7’,8’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,5’(1H,2’H,6’H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3’,3’,7’,7’-tetramethyl-3’,4’,7’,8’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,5’(1H,2’H,6’H)-trione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting mitochondrial pathways. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar compounds to 3’,3’,7’,7’-tetramethyl-3’,4’,7’,8’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,5’(1H,2’H,6’H)-trione include:
Quercetin-3,3’,4’,7-tetramethylether: Known for its antiviral and anti-inflammatory activities.
5,5’,6,6’-tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: Used in various chemical synthesis applications.
3,4,7,8-tetramethyl-1,10-phenanthroline: Acts as a metal-chelating agent and is used in coordination chemistry.
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3',3',7',7'-tetramethylspiro[1H-indole-3,9'-2,4,6,8-tetrahydroxanthene]-1',2,5'-trione |
InChI |
InChI=1S/C24H25NO4/c1-22(2)9-14-20(17(27)11-22)29-18-12-23(3,4)10-16(26)19(18)24(14)13-7-5-6-8-15(13)25-21(24)28/h5-8H,9-12H2,1-4H3,(H,25,28) |
InChI Key |
WWAMESOYMADZGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)OC3=C(C24C5=CC=CC=C5NC4=O)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
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